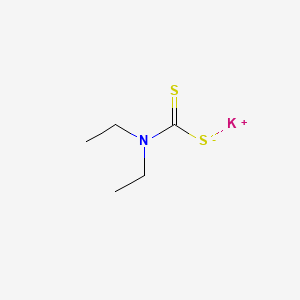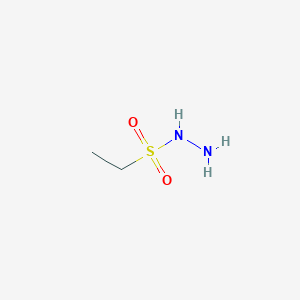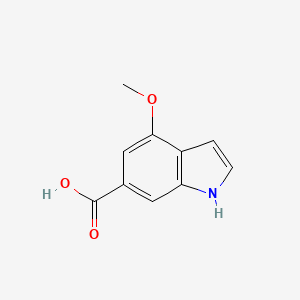
3-(Phenylsulfanyl)aniline
Vue d'ensemble
Description
3-(Phenylsulfanyl)aniline, also known as PSA, is an organic compound with the molecular formula C12H11NS. It consists of an aniline moiety substituted with a phenylsulfanyl group at the third position.
Mécanisme D'action
Target of Action
This compound is a derivative of aniline, which is a building block in the synthesis of a wide range of chemicals, including dyes, drugs, and polymers
Mode of Action
Aniline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 3-(Phenylsulfanyl)aniline with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Aniline and its derivatives can participate in various biochemical reactions, including those involving enzymes and other proteins . The specific pathways affected by this compound and their downstream effects require further investigation.
Result of Action
As a derivative of aniline, it may share some of the biological activities of other aniline compounds, which can range from antimicrobial to anticancer effects . .
Action Environment
Factors such as pH, temperature, and the presence of other molecules can affect the activity of chemical compounds
Analyse Biochimique
Biochemical Properties
It is known that aniline derivatives can interact with various enzymes and proteins
Cellular Effects
Aniline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Aniline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Aniline derivatives have been shown to undergo changes over time, including stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
Aniline derivatives have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
Aniline derivatives have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels
Transport and Distribution
Aniline derivatives have been shown to interact with transporters and binding proteins, and to have effects on localization or accumulation
Subcellular Localization
Aniline derivatives have been shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-(Phenylsulfanyl)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 3-chloroaniline with thiophenol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Phenylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in precursor compounds can be reduced to an amine using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Aniline derivatives.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
Applications De Recherche Scientifique
3-(Phenylsulfanyl)aniline has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Aniline: A simpler aromatic amine without the phenylsulfanyl group.
Thiophenol: Contains a phenylsulfanyl group but lacks the aniline moiety.
4-(Phenylsulfanyl)aniline: Similar structure but with the phenylsulfanyl group at the fourth position.
Uniqueness: 3-(Phenylsulfanyl)aniline is unique due to the specific positioning of the phenylsulfanyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and applications compared to its analogs .
Propriétés
IUPAC Name |
3-phenylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYWFKZHEPVSIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B3370382.png)




![(1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester](/img/structure/B3370423.png)
![4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B3370431.png)

![BENZYL 3-CHLORO-7,8-DIHYDROPYRIDO[4,3-C]PYRIDAZINE-6(5H)-CARBOXYLATE](/img/structure/B3370455.png)

![N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide](/img/structure/B3370470.png)


